1-(4-nitrobenzyl)-1H-indole-2,3-dione
Overview
Description
1-(4-Nitrobenzyl)-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a nitrobenzyl group attached to the indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as s-(4-nitrobenzyl)glutathione, have been found to interact with glutathione s-transferase p . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of substrates for detoxification .
Mode of Action
It can be inferred from related compounds that it may involve nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) substitutes a group in another molecule, often resulting in significant changes in the target molecule .
Biochemical Pathways
For instance, 4-amino-1-alkyl pyridinium bromide salts have shown antimicrobial activity, possibly by interacting with the cell membranes of microorganisms and causing changes in cell organization .
Pharmacokinetics
S-(4-nitrobenzyl)-6-thioinosine (nbmpr), a compound used to inhibit transport of nucleosides mediated by equilibrative nucleoside transporters, has been found to also inhibit the efflux activity of the breast cancer resistance protein (abcg2) . This suggests that 1-(4-nitrobenzyl)-1H-indole-2,3-dione might have similar interactions affecting its bioavailability.
Biochemical Analysis
Biochemical Properties
1-(4-Nitrobenzyl)-1H-indole-2,3-dione plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as nitroreductases, which catalyze the reduction of the nitro group to an amine. This reduction is essential for the compound’s activation and subsequent biochemical activity. Additionally, this compound can interact with proteins involved in oxidative stress responses, influencing cellular redox states and potentially modulating signaling pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. The compound can induce changes in gene expression, leading to the upregulation of stress response genes and the downregulation of genes involved in cell proliferation. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with nitroreductases leads to the reduction of the nitro group, generating reactive intermediates that can further interact with cellular components. This reduction process is crucial for the compound’s cytotoxic effects, as the reactive intermediates can cause DNA damage and induce apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as pH and temperature. Over time, the compound may degrade into various byproducts, which can have different biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, it can induce significant toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by nitroreductases, which reduce the nitro group to an amine. This reduction is a key step in the compound’s activation and subsequent biochemical activity. Additionally, the compound can influence metabolic flux by interacting with enzymes involved in glycolysis and oxidative phosphorylation, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. These interactions determine its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and induce apoptosis. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrobenzyl)-1H-indole-2,3-dione typically involves the nitration of benzyl indole derivatives. One common method includes the reaction of 4-nitrobenzyl chloride with indole-2,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Reduction: Formation of 1-(4-aminobenzyl)-1H-indole-2,3-dione.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrobenzyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1-(4-Nitrobenzyl)-1H-indole-2,3-dione
- 4-Nitrobenzyl chloride
- 4-Nitrobenzyl alcohol
- 4-Nitrobenzyl bromide
Comparison: this compound is unique due to its indole core, which imparts distinct biological activities compared to other nitrobenzyl derivatives. The presence of the indole ring enhances its potential as a pharmacophore and its ability to interact with biological targets. Other nitrobenzyl compounds, such as 4-nitrobenzyl chloride and 4-nitrobenzyl alcohol, lack the indole core and therefore exhibit different chemical and biological properties .
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14-12-3-1-2-4-13(12)16(15(14)19)9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSNEAMVFHNNKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254521 | |
Record name | 1-[(4-Nitrophenyl)methyl]-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31541-33-0 | |
Record name | 1-[(4-Nitrophenyl)methyl]-1H-indole-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31541-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Nitrophenyl)methyl]-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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